
S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate: is an organic compound with the molecular formula C15H14N2O3S and a molecular weight of 302.354 g/mol . This compound is part of a class of thiocarbamates, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate typically involves the reaction of benzyl isothiocyanate with 4-methyl-2-nitroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification methods.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiocarbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving thiocarbamates.
Biology:
- Investigated for its potential biological activities, including antibacterial and antifungal properties .
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
- Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the thiocarbamate moiety can interact with proteins and enzymes, potentially inhibiting their function. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
- S-Benzyl N-(2-chloro-4-nitrophenyl)thiocarbamate
- S-Benzyl N-(2-chloro-5-nitrophenyl)thiocarbamate
- S-Benzyl N-(2-(trifluoromethyl)phenyl)thiocarbamate
- S-Benzyl N-(4-chloro-2-methoxyphenyl)thiocarbamate
Uniqueness: S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate is unique due to the presence of the 4-methyl-2-nitrophenyl group, which imparts specific chemical and biological properties. This structural variation can influence the compound’s reactivity and interaction with biological targets, making it distinct from other thiocarbamates.
Eigenschaften
CAS-Nummer |
195140-23-9 |
|---|---|
Molekularformel |
C15H14N2O3S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
S-benzyl N-(4-methyl-2-nitrophenyl)carbamothioate |
InChI |
InChI=1S/C15H14N2O3S/c1-11-7-8-13(14(9-11)17(19)20)16-15(18)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
InChI-Schlüssel |
UISNSONREJUYCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)SCC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


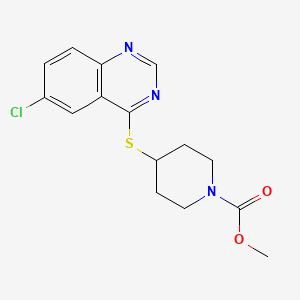
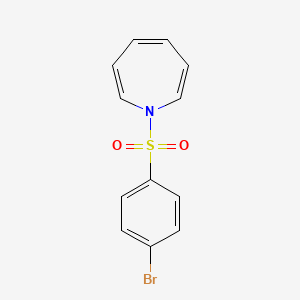


![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)

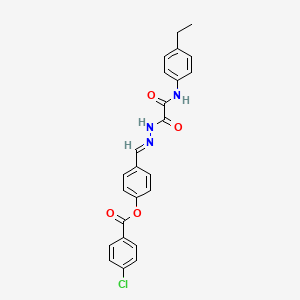
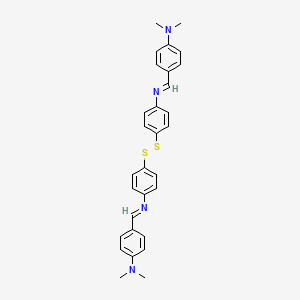
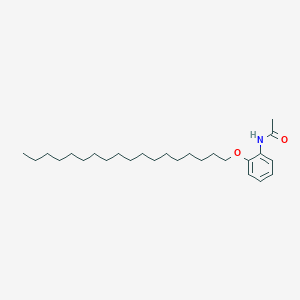
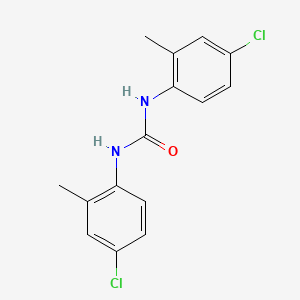
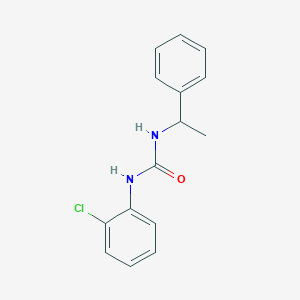
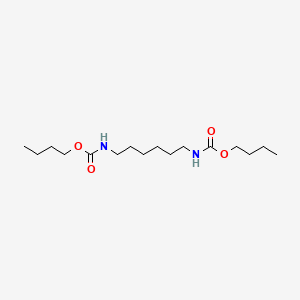
![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)

